2'-Bromo-2,2,2,5'-tetrafluoroacetophenone
Overview
Description
2'-Bromo-2,2,2,5'-tetrafluoroacetophenone is a fluorinated aromatic ketone with the molecular formula C8H3BrF4O. This compound is characterized by the presence of bromine and fluorine atoms on the benzene ring, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2'-Bromo-2,2,2,5'-tetrafluoroacetophenone typically involves the bromination of 2,2,2,5'-tetrafluoroacetophenone. This reaction can be carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3), under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where the starting materials are fed into a reactor containing bromine and a catalyst. The reaction mixture is then subjected to distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2'-Bromo-2,2,2,5'-tetrafluoroacetophenone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions typically produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted aromatic compounds.
Scientific Research Applications
2'-Bromo-2,2,2,5'-tetrafluoroacetophenone is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Additionally, it is employed in the study of fluorinated compounds and their biological activities.
Mechanism of Action
The mechanism by which 2'-Bromo-2,2,2,5'-tetrafluoroacetophenone exerts its effects depends on the specific reaction or application. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable reagent in various chemical transformations.
Comparison with Similar Compounds
2,2,2,4'-Tetrafluoroacetophenone
2,2,2,3'-Tetrafluoroacetophenone
Properties
IUPAC Name |
1-(2-bromo-5-fluorophenyl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBTYVLGTADXTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216519 | |
Record name | Ethanone, 1-(2-bromo-5-fluorophenyl)-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445995-82-3 | |
Record name | Ethanone, 1-(2-bromo-5-fluorophenyl)-2,2,2-trifluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445995-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(2-bromo-5-fluorophenyl)-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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